N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29649907-Compound-33: is a synthetic organic compound known for its role as a biomimetic inhibitor of cathepsin D, a protease enzyme involved in various physiological processes . This compound has shown improved selectivity, solubility, and permeability compared to naturally occurring inhibitors, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID29649907-Compound-33 involves a series of chemical reactions, including the formation of macrocyclic structures. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: Industrial production methods for PMID29649907-Compound-33 are not widely documented. the synthesis likely involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: PMID29649907-Compound-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products:
Scientific Research Applications
PMID29649907-Compound-33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Investigated for its role in regulating cathepsin D activity, which is involved in cellular processes such as apoptosis and autophagy.
Medicine: Explored as a potential therapeutic agent for diseases where cathepsin D plays a critical role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of PMID29649907-Compound-33 involves its interaction with cathepsin D, inhibiting its protease activity. This inhibition affects various molecular pathways, including those involved in cell death and survival. The compound’s ability to selectively inhibit cathepsin D makes it a valuable tool for studying these pathways and developing targeted therapies .
Comparison with Similar Compounds
Pepstatin A: A naturally occurring inhibitor of cathepsin D with lower selectivity and solubility compared to PMID29649907-Compound-33.
Other Cathepsin D Inhibitors: Various synthetic inhibitors with different selectivity and efficacy profiles.
Uniqueness: PMID29649907-Compound-33 stands out due to its improved selectivity, solubility, and permeability, making it more effective and versatile in research and potential therapeutic applications .
Properties
Molecular Formula |
C34H37N3O2 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C34H37N3O2/c1-36(2)31-18-16-27(17-19-31)26-14-12-25(13-15-26)24-37(34(38)28-8-5-4-6-9-28)32-11-7-10-29(20-32)30-21-33(39-3)23-35-22-30/h7,10-23,28H,4-6,8-9,24H2,1-3H3 |
InChI Key |
GNROXEVONXEHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C4=CC(=CN=C4)OC)C(=O)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.